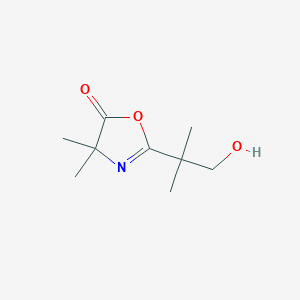
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of amino, dimethyl, trifluoromethyl, and carbonitrile functional groups, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-1,3-thiazolium perchlorates with trifluoroacetylacetone in acetic acid. This reaction yields the desired compound with a trifluoromethyl group in the pyrimidine ring . The reaction conditions typically involve heating the reactants in acetic acid at elevated temperatures to facilitate the condensation process.
Analyse Chemischer Reaktionen
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,5-dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbonitrile can be compared with other pyrrole derivatives, such as:
2-Amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Amino-4,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbonitrile: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and applications.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C14H12F3N3 |
|---|---|
Molekulargewicht |
279.26 g/mol |
IUPAC-Name |
2-amino-4,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C14H12F3N3/c1-8-9(2)20(13(19)12(8)7-18)11-5-3-10(4-6-11)14(15,16)17/h3-6H,19H2,1-2H3 |
InChI-Schlüssel |
GZFYOMOTEZMAGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)


![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)

